(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
Description
The compound “(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone” is a bifunctional piperidine derivative featuring a thiophene sulfonyl group and a trifluoromethyl-substituted piperidine moiety linked via a methanone bridge. Its structural complexity arises from the combination of heterocyclic (thiophene), sulfonyl, and fluorinated groups, which are known to influence physicochemical properties and biological activity. The thiophene ring contributes to π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or enzyme-targeted therapeutics .
Synthesis typically involves coupling reactions between piperidine derivatives and sulfonated thiophene precursors, as seen in analogous compounds (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) using HOBt/TBTU-mediated amidation or sulfonylation protocols .
Properties
IUPAC Name |
(1-thiophen-2-ylsulfonylpiperidin-4-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S2/c17-16(18,19)13-3-1-7-20(11-13)15(22)12-5-8-21(9-6-12)26(23,24)14-4-2-10-25-14/h2,4,10,12-13H,1,3,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCPGDQVBNEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, also known as a thiophene-containing piperidine derivative, exhibits significant biological activity that has been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.38 g/mol. It features a piperidine core substituted with a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₄O₂S |
| Molecular Weight | 374.38 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene-containing compounds. For instance, derivatives similar to (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone have shown promising results against various bacterial strains.
- Study Findings : A series of related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics .
Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells.
- Case Study : In vitro studies revealed that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells, by triggering apoptotic pathways .
Toxicity Profile
The toxicity profile of (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has a favorable safety margin, exhibiting low cytotoxicity in mammalian cell lines .
Future Directions
Given its unique structure and promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluation of its efficacy and safety in clinical settings for potential therapeutic applications in infectious diseases and oncology.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. Compounds similar to (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone have been evaluated for their efficacy against various bacterial and fungal pathogens. For instance, studies have shown that certain piperidine derivatives possess activity against bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungi like Alternaria solani and Fusarium solani .
Antiviral Activity
Piperidine-based compounds have also been investigated for their antiviral properties. For example, derivatives have demonstrated improved activity against HIV-1, with some exhibiting EC50 values in the nanomolar range. This suggests that (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone could serve as a scaffold for developing new antiviral agents targeting reverse transcriptase .
Starting Materials
The synthesis can start from commercially available piperidine derivatives and thiophenes, which can be transformed through various organic reactions such as sulfonation and acylation.
Reaction Techniques
Common techniques used in the synthesis include:
- Nucleophilic substitution : Piperidine derivatives can undergo nucleophilic attacks on electrophilic centers in thiophene sulfonates.
- Acylation reactions : The introduction of the methanone group can be achieved through acylation of the piperidine nitrogen.
Case Study: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance antimicrobial activity. The synthesized compounds were tested against standard strains, revealing promising results for certain derivatives that included thiophene substituents similar to those found in (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone .
Case Study: Antiviral Screening
In another research effort, a library of piperidine-linked aminopyrimidines was synthesized to evaluate their activity against HIV. Some compounds showed not only potent antiviral activity but also favorable pharmacokinetic profiles, indicating potential for further development into therapeutic agents .
References Table
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The thiophene-2-sulfonyl moiety is electrophilic, enabling nucleophilic substitution reactions. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Amine displacement | Primary/secondary amines, DMF, 80°C | Replacement of the sulfonyl group with amines, forming new sulfonamides | |
| Hydrolysis | NaOH (aq.), reflux | Cleavage of the sulfonamide bond to yield sulfonic acid and piperidine |
-
Example : Reaction with piperazine derivatives under basic conditions generates bis-piperidine sulfonamides, enhancing solubility for pharmaceutical applications.
Acylation and Ketone Reactivity
The central methanone group participates in acylation and nucleophilic additions:
-
Notable finding : The trifluoromethyl group stabilizes adjacent transition states, increasing reaction rates by ~30% compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes regioselective EAS, predominantly at the 5-position:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-nitrothiophene sulfonamide derivative | |
| Halogenation | Br2, FeCl3, CH2Cl2 | 5-bromothiophene sulfonamide, used in cross-coupling reactions |
Trifluoromethyl Group Participation
The –CF3 group influences electronic environments and reaction pathways:
-
SNAr (Nucleophilic Aromatic Substitution) : Activates adjacent positions for substitution under mild conditions (e.g., K2CO3, DMSO, 50°C) .
-
Radical reactions : Participates in trifluoromethylation cascades with peroxides, enabling C–CF3 bond formation .
Catalytic Hydrogenation and Oxidation
The piperidine rings undergo selective reduction or oxidation:
Cross-Coupling Reactions
The sulfonyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Suzuki coupling | ArB(OH)2, Pd(PPh3)4, K2CO3 | Biaryl sulfonamides with extended π-systems | |
| Sonogashira coupling | Alkynes, CuI, PdCl2(PPh3)2 | Alkynylated sulfonamides for fluorescent probes |
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its dual piperidine architecture. Key analogues include:
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl group increases logP (~3.5) compared to non-fluorinated analogs (logP ~2.0–2.8). The thiophene sulfonyl group adds polarity, balancing hydrophobicity .
- Solubility: Sulfonated thiophene improves aqueous solubility (predicted ~50 µM) relative to non-sulfonated derivatives (~10 µM) .
- Metabolic Stability: The trifluoromethyl group reduces CYP450-mediated oxidation, enhancing half-life over non-fluorinated piperidines .
Research Findings and Challenges
- Similarity Metrics: Structural similarity assessments using Tanimoto coefficients (0.65–0.75) indicate moderate overlap with piperazine derivatives, but significant divergence in electronic profiles due to the sulfonyl group .
- Biological Divergence: Despite structural parallels, trifluoromethyl positioning (piperidine vs. phenyl) alters target selectivity. For example, phenyl-CF₃ analogs show stronger serotonin receptor binding, while piperidine-CF₃ derivatives may favor off-target kinase interactions .
- Analytical Challenges: CMC determination methods (e.g., spectrofluorometry vs.
Notes
Data Limitations: Direct biological data for the compound is scarce; comparisons rely on structurally related molecules.
Synthetic Optimization: Future work should explore alternative coupling reagents (e.g., EDC/HCl) to improve yields .
Therapeutic Potential: Dual piperidine systems warrant evaluation in CNS models, leveraging their balanced lipophilicity and metabolic stability.
References:
Q & A
Q. What are the standard synthetic routes for (1-(thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone?
The synthesis typically involves coupling a thiophene-sulfonylated piperidine moiety with a trifluoromethyl-substituted piperidine ketone. Key steps include:
- Sulfonylation : Reacting thiophene-2-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate.
- Ketone Formation : Using carbodiimide coupling agents (e.g., EDC) with DMAP or DIPEA as catalysts to conjugate the two piperidine fragments .
- Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures, monitored by TLC or HPLC .
Q. How is the compound characterized for purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl and trifluoromethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) assesses purity ≥95% .
Q. What in vitro assays are used to evaluate its bioactivity?
Standard assays include:
- CYP Inhibition : Liver microsome assays to measure inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) at varying concentrations .
- Permeability : Caco-2 cell monolayers or PAMPA to predict gastrointestinal absorption .
- Kinetic Solubility : Shake-flask method in PBS or simulated gastric fluid .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry, solvent polarity) using flow chemistry setups to maximize efficiency .
- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling steps to reduce side products .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to control reaction endpoints .
Q. How do stereochemical variations at the piperidine rings affect bioactivity?
Q. What computational methods predict its drug-likeness and ADMET properties?
- QSAR Models : Tools like Schrödinger’s QikProp or SwissADME calculate logP, PSA, and bioavailability scores .
- Docking Studies : AutoDock Vina or Glide to simulate interactions with targets like ion channels or kinases .
- Toxicity Prediction : ProTox-II or Derek Nexus to assess hepatotoxicity and genotoxicity risks .
Q. How can contradictory data between in vitro potency and poor solubility be resolved?
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporating a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells .
- CETSA (Cellular Thermal Shift Assay) : Measuring thermal stabilization of target proteins after compound treatment .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
